10-[(Carboxymethyl)amino]-10-oxodecanoic acid
Overview
Description
10-[(Carboxymethyl)amino]-10-oxodecanoic acid is a compound with a unique structure that includes a carboxymethyl group attached to an amino group, which is further connected to a decanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(Carboxymethyl)amino]-10-oxodecanoic acid typically involves the reaction of decanoic acid with chloroacetic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then reacted with ammonia to introduce the amino group. The final product is obtained after purification steps, such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions, such as temperature, pH, and reactant concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
10-[(Carboxymethyl)amino]-10-oxodecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carboxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
10-[(Carboxymethyl)amino]-10-oxodecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 10-[(Carboxymethyl)amino]-10-oxodecanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethyl group can form hydrogen bonds with active sites, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Carboxymethyl)amino]-2-oxoacetic acid
- N-Carboxymethylglycine
- Carboxymethylcysteine
Uniqueness
10-[(Carboxymethyl)amino]-10-oxodecanoic acid is unique due to its longer carbon chain, which imparts different physicochemical properties compared to shorter-chain analogs. This structural difference can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
10-(carboxymethylamino)-10-oxodecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c14-10(13-9-12(17)18)7-5-3-1-2-4-6-8-11(15)16/h1-9H2,(H,13,14)(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSDLNWYRNYTJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20791185 | |
Record name | 10-[(Carboxymethyl)amino]-10-oxodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20791185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67545-86-2 | |
Record name | 10-[(Carboxymethyl)amino]-10-oxodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20791185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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